molecular formula C29H48O B1681983 alpha-Spinasterol CAS No. 481-18-5

alpha-Spinasterol

Cat. No.: B1681983
CAS No.: 481-18-5
M. Wt: 412.7 g/mol
InChI Key: JZVFJDZBLUFKCA-FXIAWGAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Spinasterol has been found to interact with several targets in the body. It has been shown to have an impact on the structure and organization of lipid membranes, similar to cholesterol . It also enhances glucose uptake in skeletal muscle cells and stimulates insulin secretion in pancreatic β-cells . Furthermore, it has been suggested to regulate immune molecular mediators, promoting the production of immune cells to achieve anti-inflammatory effects .

Mode of Action

Spinasterol interacts with its targets in various ways. In lipid membranes, it influences the molecular packing of phospholipid fatty acyl chains, membrane permeability toward polar molecules, and the formation of lateral membrane domains . In skeletal muscle cells and pancreatic β-cells, it increases the expression of proteins such as insulin receptor substrate-1, AMP-activated protein kinase, and glucose transporter type 4 .

Biochemical Pathways

Spinasterol affects several biochemical pathways. It modulates immune molecular mediators, leading to an increase in a variety of immune response factors, which in turn improves immunity to achieve an anti-inflammatory effect . It also enhances the expression of proteins involved in glucose uptake and insulin secretion, impacting the metabolic pathways related to glucose metabolism .

Pharmacokinetics

It is known that phytosterols, the class of compounds to which spinasterol belongs, are structurally similar to cholesterol and are integral components of cell membranes . This suggests that Spinasterol may share some of the ADME properties of cholesterol and other phytosterols.

Result of Action

The action of Spinasterol results in several molecular and cellular effects. It enhances glucose uptake in skeletal muscle cells and stimulates insulin secretion in pancreatic β-cells, potentially improving hyperglycemia . It also has anti-inflammatory effects, achieved through the modulation of immune molecular mediators and the activation of immune cells .

Action Environment

Environmental factors can influence the action of Spinasterol. For instance, sterols, including Spinasterol, play an important role in plant stress response to environmental factors such as UV radiation, cold, and drought stress . .

Biochemical Analysis

Biochemical Properties

Spinasterol plays a significant role in biochemical reactions, particularly in glucose metabolism. It has been shown to enhance glucose uptake in skeletal muscle cells and stimulate insulin secretion in pancreatic beta-cells . Spinasterol interacts with several key proteins and enzymes, including insulin receptor substrate-1, AMP-activated protein kinase, and glucose transporter type 4. These interactions facilitate the uptake of glucose into cells and improve insulin sensitivity . Additionally, spinasterol has been found to inhibit cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory properties .

Cellular Effects

Spinasterol exerts various effects on different cell types and cellular processes. In skeletal muscle cells, it enhances glucose uptake by increasing the expression of glucose transporter type 4 . In pancreatic beta-cells, spinasterol stimulates insulin secretion in response to high glucose levels . Furthermore, spinasterol has been shown to inhibit the proliferation of glomerular mesangial cells, which is beneficial in the treatment of diabetic nephropathy . It also exhibits cytotoxic effects on hepatic Hep G2 cells and blood HL-60 cells, indicating its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, spinasterol exerts its effects through various mechanisms. It enhances glucose uptake by activating insulin receptor substrate-1 and AMP-activated protein kinase, leading to increased translocation of glucose transporter type 4 to the cell membrane . Spinasterol also stimulates insulin secretion by increasing the expression of insulin receptor substrate-2, peroxisome proliferator-activated receptor gamma, and pancreatic and duodenal homeobox 1 . Additionally, spinasterol inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of spinasterol have been observed to change over time. Spinasterol is relatively stable and does not degrade quickly under standard laboratory conditions . Long-term studies have shown that spinasterol maintains its ability to enhance glucose uptake and insulin secretion over extended periods . Its cytotoxic effects on certain cell lines may increase with prolonged exposure .

Dosage Effects in Animal Models

The effects of spinasterol vary with different dosages in animal models. At low doses, spinasterol has been shown to enhance glucose uptake and insulin secretion without causing adverse effects . At higher doses, it may exhibit toxic effects, including cytotoxicity and inhibition of cell proliferation . In pain models, spinasterol has demonstrated antinociceptive effects, reducing pain responses in mice .

Metabolic Pathways

Spinasterol is involved in several metabolic pathways, particularly those related to glucose metabolism and inflammation. It interacts with enzymes such as insulin receptor substrate-1 and AMP-activated protein kinase to enhance glucose uptake . Additionally, spinasterol inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins . These interactions contribute to its beneficial effects on glucose metabolism and inflammation.

Transport and Distribution

Within cells and tissues, spinasterol is transported and distributed through interactions with various transporters and binding proteins. It is known to mimic the membrane properties of cholesterol, allowing it to integrate into cell membranes and influence membrane fluidity and permeability . This integration facilitates the transport of spinasterol to different cellular compartments and tissues.

Subcellular Localization

Spinasterol is primarily localized in the cell membrane, where it influences membrane fluidity and permeability . It may also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it can affect cellular processes related to glucose metabolism and inflammation . The localization of spinasterol is influenced by its structural similarity to cholesterol, allowing it to integrate into various cellular membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-spinasterol can be extracted from plants such as Impatiens glandulifera using hexane as a solvent. The hexane extract is then concentrated, leading to the crystallization of this compound in the form of tiny needles . Chromatographic methods are often employed to purify the extract, especially when it contains other substances like chlorophyll .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes:

Chemical Reactions Analysis

Types of Reactions: Alpha-spinasterol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alpha-spinasterol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Alpha-spinasterol is structurally similar to other phytosterols like spinasterol and schottenol. it is unique in its specific biological activities and molecular targets:

This compound stands out due to its potent biological activities, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-23,25-27,30H,7,10,12-18H2,1-6H3/b9-8+/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVFJDZBLUFKCA-FXIAWGAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801044364
Record name (3beta,5alpha,22E)-Stigmasta-7,22-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801044364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481-18-5
Record name α-Spinasterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spinasterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3beta,5alpha,22E)-Stigmasta-7,22-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801044364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-SPINASTERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LG993QX1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Spinasterol
Reactant of Route 2
alpha-Spinasterol
Reactant of Route 3
alpha-Spinasterol
Reactant of Route 4
alpha-Spinasterol
Reactant of Route 5
alpha-Spinasterol
Reactant of Route 6
alpha-Spinasterol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.